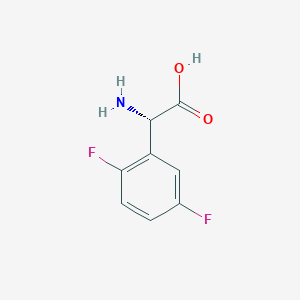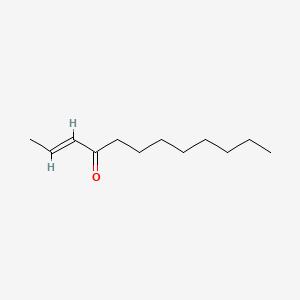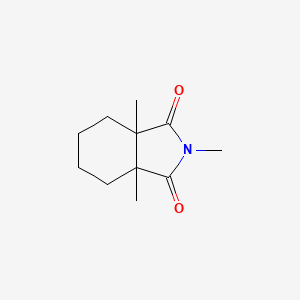
1-Methyl-4-(2-methylbutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-methylbutan-2-yl)benzene, also known as p-tert-amyltoluene, is an aromatic hydrocarbon with the molecular formula C12H18. This compound is characterized by a benzene ring substituted with a methyl group and a tert-pentyl group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of toluene with 2-methylbutan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring of toluene to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratio of reactants .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(2-methylbutan-2-yl)benzene primarily undergoes electrophilic aromatic substitution reactions. These include halogenation, nitration, and sulfonation. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Oxidation: Potassium permanganate or chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Halogenation: 1-Methyl-4-(2-methylbutan-2-yl)-2-chlorobenzene or 1-Methyl-4-(2-methylbutan-2-yl)-2-bromobenzene.
Nitration: 1-Methyl-4-(2-methylbutan-2-yl)-2-nitrobenzene.
Sulfonation: 1-Methyl-4-(2-methylbutan-2-yl)-2-sulfonic acid.
Aplicaciones Científicas De Investigación
1-Methyl-4-(2-methylbutan-2-yl)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into its potential therapeutic properties and its role in drug synthesis.
Industry: Employed as a solvent and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)benzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing it to react with various electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
- p-Cymene (1-Methyl-4-isopropylbenzene)
- tert-Butylbenzene (1-Methyl-4-tert-butylbenzene)
- p-Ethyltoluene (1-Methyl-4-ethylbenzene)
Uniqueness: 1-Methyl-4-(2-methylbutan-2-yl)benzene is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This influences its reactivity and the types of reactions it can undergo .
Propiedades
Número CAS |
4237-70-1 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1-methyl-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H18/c1-5-12(3,4)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
Clave InChI |
HTICYVWLHLMMPF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
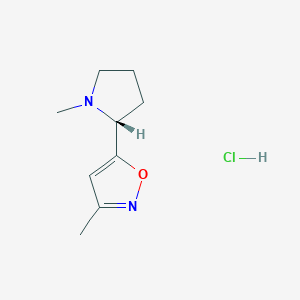
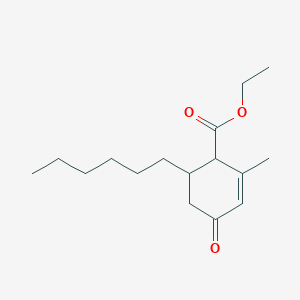
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
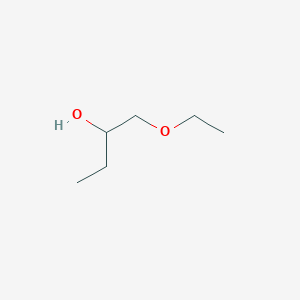
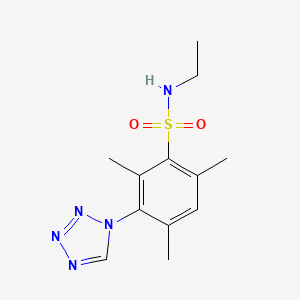
![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)
